Lactam derivative 4
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Overview
Description
Lactam derivative 4 is a member of the lactam family, which are cyclic amides. Lactams are categorized based on the size of their ring structures, with β-lactams being the most well-known due to their presence in antibiotics like penicillins and cephalosporins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lactam derivative 4 typically involves cyclization reactions. One common method is the Staudinger ketene-imine cycloaddition, where an imine reacts with a ketene to form the lactam ring . This reaction can be carried out under various conditions, often requiring a catalyst to enhance the reaction rate and selectivity. For instance, rhodium-organo relay catalysis has been used to achieve diastereoselective synthesis of highly functionalized β-lactams .
Industrial Production Methods
Industrial production of lactam derivatives often involves large-scale cyclization reactions. The process may include steps like nucleophilic substitution, cycloaddition, ring expansion, and rearrangement . These methods are optimized for high yield and purity, ensuring that the final product meets the necessary standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Lactam derivative 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
Lactam derivative 4 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial and anticancer properties.
Industry: Utilized in the production of polymers and other materials
Mechanism of Action
The mechanism of action of lactam derivative 4 involves its interaction with specific molecular targets. For instance, in its role as an antibacterial agent, it targets penicillin-binding proteins, inhibiting the synthesis of bacterial cell walls . This leads to the disruption of cell wall integrity and ultimately, bacterial cell death. The compound may also interact with other enzymes and proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Lactam derivative 4 can be compared with other lactam compounds such as:
Penicillins: Known for their antibacterial properties.
Cephalosporins: Another class of antibiotics with a broader spectrum of activity.
Monobactams: Single-ring lactams with specific antibacterial activity.
Uniqueness
This compound is unique due to its specific structural features and the range of reactions it can undergo.
Properties
Molecular Formula |
C29H40N4O4 |
---|---|
Molecular Weight |
508.7 g/mol |
IUPAC Name |
2-[4-[4-(4-amino-2-octyl-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C29H40N4O4/c1-2-3-4-5-6-7-8-24-31-27(30)26-28(32-24)37-18-17-33(29(26)36)23-15-13-22(14-16-23)21-11-9-20(10-12-21)19-25(34)35/h13-16,20-21H,2-12,17-19H2,1H3,(H,34,35)(H2,30,31,32) |
InChI Key |
AGYANLSXRVBLRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=NC(=C2C(=N1)OCCN(C2=O)C3=CC=C(C=C3)C4CCC(CC4)CC(=O)O)N |
Origin of Product |
United States |
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